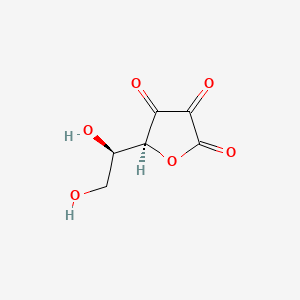

D-Dehydroascorbic acid

Description

The Significance of the Ascorbate-Dehydroascorbate Redox Couple in Biological Homeostasis

The dynamic interplay between L-ascorbic acid (ascorbate) and its oxidized form, dehydroascorbic acid (DHA), forms a critical redox couple essential for maintaining cellular equilibrium. mdpi.comtaylorandfrancis.com This pair is fundamental to the body's antioxidant defense system. researchgate.net Ascorbate (B8700270), a potent reducing agent, scavenges harmful reactive oxygen species (ROS), and in the process, it is oxidized first to the ascorbyl free radical and then to DHA. nih.govbrieflands.comresearchgate.net The cell's ability to efficiently recycle DHA back to ascorbate is paramount for sustaining the intracellular antioxidant pool and protecting against oxidative stress. nih.gov

This recycling is a key component of redox homeostasis, the balance between oxidants and antioxidants. mdpi.com The ascorbate-glutathione pathway is a central mechanism in this process, where DHA is reduced back to ascorbate. frontiersin.org This reaction often utilizes glutathione (B108866) (GSH) as a reducing equivalent, highlighting a crucial link between two of the cell's major antioxidant systems. mdpi.comnih.gov

The transport of these molecules into cells is distinctly regulated. While specialized sodium-dependent vitamin C transporters (SVCTs) actively pull the reduced ascorbate into certain cells, the oxidized DHA form utilizes the ubiquitous glucose transporters (GLUTs), particularly GLUT1, GLUT3, and GLUT4. tandfonline.comontosight.aibrieflands.com Once inside the cell, DHA is rapidly reduced to ascorbate, a charged molecule that is then trapped intracellularly, allowing cells to accumulate high concentrations of this vital micronutrient. wikipedia.orgnih.govresearchgate.net This mechanism is especially important for cells that lack SVCTs, such as red blood cells, ensuring they can still acquire vitamin C. nih.gov The brain also relies on this system, transporting DHA across the blood-brain barrier via GLUT1 transporters and then reducing it to ascorbate for retention. wikipedia.orgpnas.org

Table 1: Cellular Transport Mechanisms for Ascorbate and Dehydroascorbic Acid

| Feature | L-Ascorbic Acid (Reduced Form) | Dehydroascorbic Acid (Oxidized Form) |

|---|---|---|

| Primary Transporters | Sodium-Dependent Vitamin C Transporters (SVCT1, SVCT2) tandfonline.combrieflands.com | Facilitative Glucose Transporters (GLUT1, GLUT3, GLUT4) tandfonline.comontosight.ai |

| Transport Mechanism | Active Transport (Sodium-cotransport) tandfonline.comnih.gov | Facilitated Diffusion tandfonline.comnih.gov |

| Energy Dependence | Energy-dependent, creates concentration gradient brieflands.com | Not directly energy-dependent, follows concentration gradient ebm-journal.org |

| Key Characteristic | Allows specific cells (e.g., epithelial) to accumulate high levels of ascorbate directly. tandfonline.com | Allows a wider range of cells, including those without SVCTs (e.g., erythrocytes, brain cells), to uptake vitamin C. wikipedia.orgnih.gov |

| Post-Transport Fate | Remains as ascorbate. | Rapidly reduced to ascorbate intracellularly, which traps it within the cell. wikipedia.orgresearchgate.net |

Historical Perspectives on D-Dehydroascorbic Acid Discovery and Early Research Implications

The journey to understanding this compound is intrinsically linked to the discovery of its reduced form, ascorbic acid, and the fight against scurvy. nhri.org.tw Early research established that ascorbic acid is readily oxidized to form DHA. acs.org Seminal studies demonstrated that DHA, when administered orally, could cure scurvy, suggesting that it retains the biological activity of vitamin C and is converted back to ascorbic acid in the body. pnas.orgresearchgate.net

Initial investigations into its chemical nature revealed that DHA is the first stable product of ascorbic acid oxidation. acs.org It was also thought to be more lipid-soluble than ascorbic acid, leading to early suggestions that it might be a preferred form for transport across cell membranes. karger.comtandfonline.com The observation that insulin (B600854) administration led to a decrease in plasma ascorbic acid but an increase in blood cell content prompted the hypothesis that DHA uptake might be linked to the glucose transport system. ebm-journal.org This was a foundational concept that later studies confirmed, showing that glucose and its analogs could inhibit DHA transport, pointing to shared pathways. ebm-journal.org However, the commercially available form is often a dimer, which must convert to the monomer in an aqueous solution to be active. acs.orgresearchgate.net

Current Paradigms and Unresolved Questions in this compound Biology

For many years, DHA was viewed primarily as a convenient vehicle for delivering ascorbic acid into cells, where it was immediately reduced and trapped. researchgate.net The current paradigm, however, is shifting towards recognizing that DHA may have unique biological functions independent of its role as an ascorbate precursor. researchgate.net The distinct transport mechanisms and the different biological effects observed between ascorbate and DHA fuel this evolving perspective. researchgate.net For instance, research has suggested that DHA, unlike ascorbate, has neuroprotective effects after ischemic stroke, which is attributed to its ability to cross the blood-brain barrier. pnas.orgdrugbank.com

Despite significant progress, several questions and controversies remain. A major area of debate is the role of vitamin C, in both its reduced and oxidized forms, in cancer therapy. researchgate.net Some studies suggest high doses can be selectively toxic to tumor cells, while others propose it may interfere with conventional treatments. researchgate.net The exact physiological relevance of DHA transport via GLUTs is also debated, as the high concentration of glucose in the blood would be expected to be a potent competitor, potentially limiting DHA uptake under normal conditions. tandfonline.comebm-journal.org

Furthermore, the discovery of a potential extracellular recycling system for ascorbate, mediated by peptides in certain cell receptors, presents a new and not yet fully understood mechanism. nih.gov The precise role of vitamin C within organelles like mitochondria is another area of active investigation, with GLUT10 identified as a mitochondrial DHA transporter that protects against oxidative stress. oup.com Finally, some studies indicate that orally ingested DHA has significantly lower vitamin C activity than previously thought, challenging long-held assumptions and suggesting a need to re-evaluate the nutritional value of DHA from food sources. researchgate.net

Defining the Scope of Academic Inquiry into this compound Metabolism and Function

The current and future scope of academic inquiry into this compound is focused on moving beyond its identity as a simple oxidized byproduct of vitamin C. Research is increasingly aimed at elucidating the specific and potentially unique metabolic and signaling functions of DHA itself. researchgate.netresearchgate.net A primary objective is to understand the precise conditions under which DHA transport and accumulation become physiologically significant, particularly in tissues with high metabolic rates or those protected by barriers, such as the brain. pnas.org

A significant portion of research is dedicated to exploring its therapeutic potential, especially in neuroprotection, where its ability to cross the blood-brain barrier offers a distinct advantage over ascorbic acid. drugbank.com The controversial role of DHA in modulating cancer cell metabolism remains a critical and unresolved area of investigation. researchgate.net Moreover, clarifying the efficiency and mechanisms of DHA recycling, both intracellularly via the glutathione-dependent system and potentially extracellularly, is fundamental to understanding its homeostatic role. nih.govnih.gov Resolving the discrepancies regarding the true bioavailability and vitamin C activity of dietary DHA is crucial for nutritional science. researchgate.netresearchgate.net Future studies will likely focus on the distinct molecular interactions of DHA to fully map its functions in both health and disease. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKKFFYIZUCET-MVHIGOERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018175 |

Source

|

| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-69-5 |

Source

|

| Record name | Dehydroascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33124-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways of D Dehydroascorbic Acid Interconversion and Cellular Homeostasis

Oxidative Generation of D-Dehydroascorbic Acid from L-Ascorbic Acid

The transformation of L-ascorbic acid (vitamin C) into its oxidized form, dehydroascorbic acid (DHA), is a critical process in biological systems. nih.govnd.edund.edu This conversion can occur through both enzymatic and non-enzymatic pathways, playing a significant role in cellular homeostasis and antioxidant defense mechanisms. wikipedia.orgmdpi.com While the L-isoform is the most biologically significant, the fundamental processes of oxidation apply to other stereoisomers.

A variety of enzymes catalyze the oxidation of L-ascorbic acid, contributing to the regulation of its cellular levels and mediating its physiological functions. These enzymatic systems are crucial for controlled ascorbate (B8700270) turnover and signaling processes within the cell.

Ascorbate oxidase (AO) is a copper-containing enzyme that directly catalyzes the oxidation of L-ascorbic acid to dehydroascorbic acid, with the concomitant reduction of molecular oxygen to water. creative-enzymes.com This enzyme is predominantly found in plants, particularly in fruits and vegetables such as melons and cereals, where it is located in the cytoplasm or associated with the cell wall. creative-enzymes.com

The reaction catalyzed by ascorbate oxidase is distinct from non-enzymatic oxidation in that it produces water instead of hydrogen peroxide. creative-enzymes.com The enzyme's activity is influenced by environmental factors such as temperature and pH, with optimal activity typically observed between pH 5 and 7. creative-enzymes.com In plants, ascorbate oxidase is implicated in processes related to cell growth and division, with higher activity noted in non-dividing cells. oup.com

Table 1: Characteristics of Ascorbate Oxidase

| Property | Description |

|---|---|

| Enzyme Class | Oxidoreductase |

| Cofactor | Copper |

| Substrate | L-Ascorbic Acid |

| Products | Dehydroascorbic Acid, Water |

| Cellular Location | Cytoplasm, Cell Wall |

| Optimal pH | 5-7 |

Peroxidases, particularly ascorbate peroxidase (APX), represent another significant enzymatic pathway for L-ascorbic acid oxidation. wikipedia.orgnih.gov APX is a heme-containing enzyme that catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidation of ascorbate. wikipedia.orgnih.gov This reaction is a key component of the ascorbate-glutathione cycle, which is essential for detoxifying reactive oxygen species in plants and algae. wikipedia.orgnih.gov

The mechanism involves a two-step process. First, APX is oxidized by H₂O₂ to an intermediate state. Then, two molecules of ascorbate are sequentially oxidized in single-electron transfer steps, reducing the enzyme back to its resting state and producing two molecules of the monodehydroascorbate radical. wikipedia.org In the absence of a reductase, two monodehydroascorbate radicals can disproportionate to form one molecule of dehydroascorbic acid and one molecule of ascorbate. wikipedia.org APX exhibits a high specificity for ascorbate as its electron donor. wikipedia.org

In addition to enzymatic catalysis, L-ascorbic acid can be oxidized through non-enzymatic mechanisms, primarily involving reactions with reactive oxygen species and catalysis by transition metals. These pathways are significant in both physiological and pathological contexts.

L-ascorbic acid is a potent water-soluble antioxidant that readily scavenges a variety of reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH). nih.govscispace.comresearchgate.netescholarship.org This scavenging activity results in the oxidation of ascorbate. The reaction with ROS typically involves a one- or two-electron transfer, leading to the formation of the ascorbate radical and subsequently dehydroascorbic acid. scispace.comescholarship.org

The initial product of the one-electron oxidation of ascorbate is the relatively stable ascorbate radical (A•⁻). scispace.com This radical can then undergo a second oxidation to form dehydroascorbic acid or be reduced back to ascorbate. The disproportionation of two ascorbate radicals can also yield one molecule of ascorbate and one molecule of dehydroascorbic acid. scispace.com The reaction of ascorbate with different ROS can produce a variety of oxidation products, highlighting the complexity of its antioxidant function. nih.gov

The oxidation of L-ascorbic acid can be significantly accelerated by the presence of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺). scispace.comescholarship.orgnih.gov This catalytic oxidation is a major pathway for ascorbate degradation in biological systems and in food products. scispace.comescholarship.org The reactions are catalytic, meaning the metal ions are regenerated and can participate in multiple oxidation cycles. nih.gov

The general stoichiometry for these reactions is: Fe(III)/Cu(II) + Ascorbate + O₂ → Fe(III)/Cu(II) + H₂O₂ + Dehydroascorbic acid researchgate.netnih.gov

This process can also lead to the generation of highly reactive hydroxyl radicals through Fenton-type reactions, where the reduced metal ion (Fe²⁺ or Cu⁺), formed by ascorbate, reacts with hydrogen peroxide. escholarship.org This highlights the potential pro-oxidant activity of ascorbate under certain conditions, particularly in the presence of transition metals. escholarship.orgnih.gov The rate of oxidation is dependent on the concentration of the metal cations. mdpi.com

Table 2: Rate Constants for Transition Metal-Catalyzed Ascorbate Oxidation

| Metal Ion | Ascorbate Form | Rate Constant (M⁻² s⁻¹) |

|---|---|---|

| Fe(III) | AH₂/AH⁻ | 5.7 x 10⁴ / 4.7 x 10⁴ |

| Cu(II) | AH₂/AH⁻ | 7.7 x 10⁴ / 2.8 x 10⁶ |

Data from a chemical kinetics model synthesizing multiple laboratory measurements. researchgate.netnih.gov

Non-Enzymatic Oxidation Mechanisms of Ascorbate to this compound

Cellular Uptake and Transmembrane Transport Mechanisms of this compound

This compound (DHA), the oxidized form of vitamin C, enters cells through distinct mechanisms from its reduced counterpart, L-ascorbic acid (AA). While AA is transported by sodium-dependent vitamin C transporters (SVCTs), DHA utilizes facilitative glucose transporters (GLUTs) nih.govtandfonline.comresearchgate.net. This transport is a critical component of the vitamin C recycling system within the body, allowing cells to accumulate vitamin C even when the extracellular environment favors the oxidized form researchgate.net. Once inside the cell, DHA is rapidly reduced back to AA, effectively trapping the vitamin intracellularly and maintaining cellular antioxidant capacity ewha.ac.krresearchgate.netresearchgate.net. The uptake of DHA is a crucial pathway for ensuring adequate intracellular levels of vitamin C, particularly in cells that may not express sufficient levels of SVCTs researchgate.net.

Glucose Transporter (GLUT) Family Involvement in this compound Import

The transport of this compound (DHA) across the cell membrane is primarily mediated by members of the facilitative glucose transporter (GLUT) family tandfonline.comresearchgate.netnih.gov. This transport mechanism is distinct from that of the reduced form of vitamin C, L-ascorbic acid, which is handled by sodium-dependent vitamin C transporters (SVCTs) nih.govnih.gov. Several GLUT isoforms have been identified as capable of transporting DHA, with GLUT1 and GLUT3 being the most prominent researchgate.netewha.ac.krresearchgate.net. The involvement of GLUTs in DHA transport highlights a crucial link between glucose metabolism and vitamin C homeostasis researchgate.net. This shared transport system implies a competitive interaction between glucose and DHA for cellular uptake tandfonline.com. The efficiency of DHA transport via GLUTs allows cells to salvage the oxidized form of vitamin C, which is then rapidly reduced intracellularly to the active L-ascorbic acid form, thereby maintaining the cellular antioxidant pool ewha.ac.krresearchgate.net.

Mechanistic Principles of GLUT-Mediated this compound Translocation

The transport of this compound (DHA) by glucose transporters (GLUTs) operates on the principle of facilitative diffusion, meaning it does not directly require energy but relies on a concentration gradient of the substrate. The structural similarity between DHA and glucose allows it to be recognized and translocated by these transporters.

The translocation process is thought to involve a conformational change in the transporter protein. The exofacial inhibitor 4,6-O-ethylidene-α-glucose acts as a competitive inhibitor of DHA transport by GLUT1 and GLUT3, suggesting that it competes with DHA for binding to the outward-facing conformation of the transporter ewha.ac.kr. Conversely, the endofacial inhibitor cytochalasin B exhibits non-competitive inhibition, indicating it binds to a different site, likely on the inward-facing conformation, to lock the transporter in a non-functional state ewha.ac.kr.

Docking studies have provided insights into the specific molecular interactions between DHA and GLUT1. These studies have identified key amino acid residues within the glucose-binding cavity of GLUT1 that are crucial for DHA transport. The bicyclic hemiacetal form of DHA is believed to interact with these residues, although the interactions are less favorable than those with glucose researchgate.net. Mutational analysis of these residues has confirmed their importance, as their alteration significantly decreases the uptake of both DHA and glucose analogs researchgate.netmdpi.com. This suggests a shared, yet distinct, binding and translocation mechanism for the two substrates mdpi.com.

Investigation of Other Putative this compound Transport Systems

While the GLUT family of transporters are the primary and most well-characterized route for this compound (DHA) uptake, some research has explored the possibility of other transport systems. In primary rat astrocyte cultures, a component of DHA uptake was found to be insensitive to glucose, suggesting a transport mechanism independent of the classic GLUT transporters nih.gov. This glucose-insensitive uptake was, however, reversibly inhibited by sulfinpyrazone (B1681189) nih.gov.

Furthermore, this particular transport was not dependent on sodium, ruling out the involvement of the sodium-ascorbate cotransporters (SVCTs) that are responsible for the uptake of the reduced form of vitamin C, L-ascorbic acid. The transport was also not blocked by an antagonist of volume-sensitive anion channels, indicating that these channels are not the pathway for this specific mode of DHA entry nih.gov. These findings hint at a novel mechanism for astrocytic ascorbate accumulation that is distinct from the well-established GLUT-mediated pathway. However, the molecular identity of this putative transporter remains to be fully elucidated.

Regulation of this compound Cellular Entry and Efflux

The cellular entry of this compound (DHA) is primarily regulated by the expression and activity of the transporting GLUT isoforms, particularly GLUT1 and GLUT3 ewha.ac.kr. The presence of high concentrations of glucose can competitively inhibit the uptake of DHA, indicating that glucose levels can directly modulate the cellular import of oxidized vitamin C tandfonline.com. This competition is a key regulatory factor in the bioavailability of vitamin C through this pathway.

Intracellular Reduction and Regeneration of L-Ascorbic Acid from this compound

Once this compound (DHA) is transported into the cell, it is rapidly and efficiently reduced back to L-ascorbic acid (AA) ewha.ac.krresearchgate.netresearchgate.net. This intracellular reduction is a crucial step in the vitamin C recycling pathway, as it regenerates the biologically active antioxidant form of the vitamin and helps to maintain a high intracellular concentration of ascorbate researchgate.net.

The reduction of DHA to AA is accomplished through both enzymatic and non-enzymatic pathways that are dependent on cellular reducing agents such as reduced glutathione (B108866) (GSH) and NAD(P)H researchgate.net. Key enzymes involved in this process include dehydroascorbate reductase, which utilizes GSH as the reducing agent researchgate.net. Other enzymes, such as thioredoxin reductase and 3-α-hydroxysteroid dehydrogenase, can also contribute to the reduction of DHA researchgate.net.

The efficiency of this reduction is highlighted by studies showing that within minutes of uptake, nearly 100% of the internalized DHA is converted to AA ewha.ac.krresearchgate.net. This rapid conversion is essential for trapping vitamin C within the cell, as the charged ascorbate molecule is less able to diffuse back across the cell membrane compared to the uncharged DHA. Oxidative stress can impair this reductive capacity by depleting intracellular glutathione levels, thereby inhibiting the accumulation of ascorbate from DHA nih.gov.

Key Cellular Components in the Reduction of this compound

| Component | Role | Reference |

|---|---|---|

| Reduced Glutathione (GSH) | Primary reducing agent | researchgate.net |

| NAD(P)H | Reducing equivalent | researchgate.net |

| Dehydroascorbate Reductase | Enzyme catalyzing reduction using GSH | researchgate.net |

| Thioredoxin Reductase | Enzyme contributing to DHA reduction | researchgate.net |

| 3-α-hydroxysteroid dehydrogenase | Enzyme contributing to DHA reduction | researchgate.net |

Enzymatic Reductases Mediating this compound Conversion

The enzymatic reduction of this compound is a vital cellular process that ensures a continuous supply of ascorbic acid, a key antioxidant and enzyme cofactor. This conversion is primarily mediated by two major systems: those dependent on glutathione and those dependent on NADPH. These systems involve a variety of reductases with distinct mechanisms and subcellular localizations.

Glutathione (GSH)-dependent enzymes play a central role in the reduction of this compound. wikipedia.org This system utilizes the reducing power of glutathione to convert DHA back to ascorbic acid. Glutaredoxin, also known as thioltransferase, is a key enzyme in this pathway. bohrium.com It catalyzes the reduction of DHA using glutathione as a cofactor. bohrium.com In human neutrophils, glutaredoxin has been identified as a major contributor to DHA reduction. nih.gov The kinetic properties of these enzymes have been characterized in various tissues. For instance, a glutathione-dependent dehydroascorbate reductase purified from rat liver, distinct from glutaredoxin, exhibited an apparent Km of 245 µM for dehydroascorbate and 2.8 mM for GSH. nih.gov In human neutrophils and lymphocytes, the Km for dehydroascorbate was found to be 1.3 mM, and for reduced glutathione, it was 3.8 mM. nih.gov

Kinetic Parameters of Glutathione-Dependent this compound Reductases

| Enzyme/System | Source | Substrate | Km | Vmax | Specific Activity |

|---|---|---|---|---|---|

| Glutaredoxin | Human Neutrophils | This compound | 250 µM | - | 3 µmol/min per mg of protein |

| Glutaredoxin | Human Neutrophils | Glutathione | 2.0 mM | - | - |

| Dehydroascorbate Reductase | Rat Liver | This compound | 245 µM | 1.9 µmol/min per mg of protein | - |

| Dehydroascorbate Reductase | Rat Liver | Glutathione | 2.8 mM | 4.5 µmol/min per mg of protein | - |

| Dehydroascorbate Reductase | Human Neutrophils and Lymphocytes | This compound | 1.3 mM | - | - |

| Dehydroascorbate Reductase | Human Neutrophils and Lymphocytes | Glutathione | 3.8 mM | - | - |

In addition to glutathione-dependent pathways, the reduction of this compound is also carried out by NADPH-dependent enzyme systems. researchgate.net The thioredoxin system, which includes thioredoxin reductase, is a key player in this process. nih.govresearchgate.net Purified rat liver thioredoxin reductase has been shown to function as an NADPH-dependent dehydroascorbate reductase, with an apparent Km of 2.5 mM for dehydroascorbate and a kcat of 90 min⁻¹. nih.govresearchgate.net The addition of thioredoxin can lower the apparent Km for DHA to 0.7 mM. nih.govresearchgate.net

Another significant enzyme in this category is 3-α-hydroxysteroid dehydrogenase, which has been identified as an NADPH-dependent dehydroascorbate reductase in rat liver cytosol. nih.gov This enzyme displays a Km of 4.6 mM for this compound and a Vmax of 1.55 units/mg of protein. For its cofactor NADPH, the Km is 4.3 µM with a Vmax of 1.10 units/mg of protein. nih.gov

Kinetic Parameters of NADPH-Dependent this compound Reductases

| Enzyme/System | Source | Substrate | Km | Vmax | kcat |

|---|---|---|---|---|---|

| Thioredoxin Reductase | Rat Liver | This compound | 2.5 mM | - | 90 min⁻¹ |

| Thioredoxin Reductase + Thioredoxin | Rat Liver | This compound | 0.7 mM | - | 71 min⁻¹ |

| 3-α-hydroxysteroid dehydrogenase | Rat Liver | This compound | 4.6 mM | 1.55 units/mg of protein | - |

| 3-α-hydroxysteroid dehydrogenase | Rat Liver | NADPH | 4.3 µM | 1.10 units/mg of protein | - |

Subcellular Compartmentalization of this compound Metabolism (e.g., Endoplasmic Reticulum, Mitochondria)

The metabolism of this compound is not uniformly distributed throughout the cell but is instead compartmentalized within specific organelles, most notably the endoplasmic reticulum (ER) and mitochondria. wikipedia.org This spatial organization allows for localized control of the ascorbate redox state, tailored to the specific functions and metabolic demands of each compartment.

This compound is actively transported into the endoplasmic reticulum via glucose transporters. wikipedia.org Once inside the ER lumen, it is efficiently reduced back to ascorbic acid by glutathione and other thiols. wikipedia.org This process is crucial for maintaining the reducing environment necessary for proper protein folding and other ER-specific functions. nih.gov The ER membrane contains proteins that facilitate the oxidation of ascorbate, generating DHA that can then be used within the lumen. nih.gov

Mitochondria also play a critical role in the recycling of ascorbic acid from DHA. nih.gov Vitamin C accumulates in mitochondria, where it helps to protect the mitochondrial genome and membranes from oxidative damage. wikipedia.org DHA enters the mitochondria, in part through glucose transporters like GLUT10. wikipedia.org The reduction of DHA back to ascorbic acid within the mitochondria is linked to the electron transport chain, specifically involving an externally exposed portion of Complex III. nih.gov This process is dependent on energy substrates and can be supported by various electron donors within the mitochondrial matrix. nih.gov Both glutathione and the thioredoxin system are implicated in the intramitochondrial reduction of DHA. nih.govmdpi.com

Molecular and Cellular Mechanisms of D Dehydroascorbic Acid Action

D-Dehydroascorbic Acid's Influence on Cellular Redox Homeostasis

Cellular redox homeostasis is a dynamic equilibrium between oxidizing and reducing species, crucial for normal cell function. DHA is a significant player in maintaining this balance, primarily through its relationship with key cellular antioxidant systems. Unlike ascorbic acid, DHA is readily taken up by cells, including neurons and erythrocytes, via glucose transporters (GLUTs). wikipedia.orgwikipedia.org Once inside the cell, it is rapidly reduced back to ascorbic acid, a process that directly links its metabolism to the cell's primary redox-buffering systems and helps maintain the intracellular ascorbate (B8700270) pool. wikipedia.orgresearchgate.net This recycling is a critical aspect of its role in cellular homeostasis. researchgate.net

The thiol-disulfide balance, largely represented by the ratio of reduced thiols (-SH) to disulfides (S-S) in proteins and small molecules like glutathione (B108866), is a critical indicator of the cellular redox environment. This compound can directly influence this balance. Research has shown that DHA can react rapidly with various dithiol systems, including those in unfolded or partially folded proteins. nih.gov This reaction can lead to the formation of disulfide bonds. For instance, in vitro studies have demonstrated that DHA can induce the formation of an intramolecular disulfide bond within the active site of recombinant human glutaredoxin (Grx-1). nih.gov

Furthermore, DHA can facilitate S-thiolation, the reversible formation of mixed disulfides between protein thiols and low-molecular-weight thiols like glutathione (S-glutathionylation) or homocysteine (S-homocysteinylation). nih.gov This modification of protein cysteine residues is a key mechanism in redox signaling and protection against irreversible oxidation. scispace.com The mechanism for this can occur either through a direct thiol exchange or via the formation of a thiohemiketal intermediate, an adduct that has been detected by mass spectrometry. nih.gov

The reduction of intracellular DHA back to ascorbic acid is not a spontaneous process but is enzymatically and non-enzymatically coupled to the two major cellular thiol-reducing systems: the glutathione (GSH) system and the thioredoxin (Trx) system. taylorandfrancis.com

The glutathione system is considered a primary route for DHA reduction. nih.gov The reaction can be catalyzed by GSH-dependent enzymes such as glutaredoxin and protein disulfide isomerase, or it can occur non-enzymatically. nih.govnih.gov This process consumes reduced glutathione (GSH), leading to the formation of glutathione disulfide (GSSG). nih.gov To maintain redox balance, GSSG must be reduced back to GSH by glutathione reductase (GR), a reaction that requires NADPH. acs.org In primary astrocytes, DHA was found to prevent hydrogen peroxide-induced cell death by increasing GSH levels, an effect mediated by enhanced glutathione peroxidase (GPx) and glutathione reductase (GR) activities. nih.gov

The thioredoxin system , consisting of thioredoxin (Trx) and thioredoxin reductase (TrxR), provides another pathway for DHA reduction. researchgate.net TrxR, a selenoprotein, utilizes NADPH to reduce oxidized thioredoxin. Reduced thioredoxin can then, in turn, reduce DHA back to ascorbic acid. researchgate.netnih.gov Studies have shown that both the glutathione and thioredoxin systems are crucial for recycling DHA and thus maintaining the antioxidant capacity of vitamin C within the cell. nih.gov

| System | Key Molecules Involved | Mechanism of Interaction with DHA | Outcome | Supporting Findings |

|---|---|---|---|---|

| Thiol-Disulfide Balance | Protein Thiols (-SH), Disulfides (S-S) | Direct reaction with dithiols; Facilitation of S-thiolation. | Formation of disulfide bonds; Protein S-glutathionylation and S-homocysteinylation. | DHA shown to cause disulfide bond formation in glutaredoxin (Grx-1) in vitro. nih.gov |

| Glutathione System | Glutathione (GSH), Glutathione Disulfide (GSSG), Glutathione Reductase (GR), Glutaredoxin (Grx) | DHA is reduced to Ascorbic Acid, oxidizing GSH to GSSG. The reaction is catalyzed by enzymes like Grx. | Consumption of GSH; links DHA metabolism to the NADPH pool via GR. | DHA prevents oxidative cell death by increasing GSH levels and GR activity. nih.gov |

| Thioredoxin System | Thioredoxin (Trx), Thioredoxin Reductase (TrxR) | DHA is reduced to Ascorbic Acid by reduced Trx. TrxR regenerates reduced Trx using NADPH. | Consumption of reduced Trx; links DHA metabolism to the NADPH pool via TrxR. | TrxR is a primary NADPH-dependent enzyme for DHA reduction. researchgate.netnih.gov |

The continuous reduction of DHA via the glutathione and thioredoxin systems creates a demand for Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH). nih.gov This links DHA metabolism directly to the cellular NAD(P)H redox state. The primary source for regenerating NADPH is the pentose (B10789219) phosphate pathway (PPP). researchgate.net

Research in primary neuronal cultures has shown that intracellular DHA can modulate energy metabolism by shifting glucose utilization from glycolysis towards the PPP. researchgate.net DHA was found to stimulate the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. researchgate.net This activation of the PPP leads to increased production of NADPH, which is then available for glutathione reductase and thioredoxin reductase to regenerate GSH and reduced thioredoxin, respectively. This metabolic shift allows cells to enhance their antioxidant recycling capacity in response to an oxidative load, as represented by the presence of DHA. researchgate.net Therefore, DHA acts as a signaling molecule that helps adjust the cellular metabolic state to meet the demands of redox homeostasis.

Role of this compound in Oxidative Stress Responses and Cellular Damage

While the rapid intracellular reduction of DHA is a key part of the cellular antioxidant defense network, DHA itself and its subsequent breakdown products can participate in processes that lead to oxidative stress and cellular damage under specific circumstances.

Although generally considered part of the antioxidant cycle, DHA can exhibit pro-oxidant activity. This behavior is critically dependent on the presence of transition metal ions, such as copper (Cu²⁺), and pre-existing lipid hydroperoxides. researchgate.net In studies on the oxidation of low-density lipoprotein (LDL), DHA's pro-oxidant effect was observed only when lipid hydroperoxides had already begun to accumulate. researchgate.net

The proposed mechanism for this switch from antioxidant to pro-oxidant behavior involves the spontaneous, albeit slow, interconversion of dehydroascorbate to other isomers like erythroascorbate and ascorbate. These compounds can then reduce Cu²⁺ to its more reactive cuprous form, Cu⁺. researchgate.net The Cu⁺ ion readily participates in Fenton-like reactions, decomposing lipid hydroperoxides to generate highly reactive alkoxyl and peroxyl radicals, thereby amplifying oxidative damage. researchgate.net In essence, in a redox environment already compromised by the presence of metal ions and hydroperoxides, DHA can contribute to a cycle that propagates radical chain reactions.

This compound is an unstable molecule, particularly in aqueous solutions, with a half-life of only a few minutes under physiological conditions. researchgate.net If not promptly reduced back to ascorbic acid, it undergoes irreversible hydrolysis to form 2,3-diketo-L-gulonic acid. researchgate.netnih.gov Further degradation of DHA and its hydrolysis products can yield a variety of reactive carbonyl species. These carbonyl compounds are significant because they can react non-enzymatically with macromolecules, particularly proteins, in a process linked to macromolecular carbonylation and the formation of Advanced Glycation End Products (AGEs). nih.gov

Protein carbonylation is a form of irreversible oxidative damage where reactive carbonyl groups are introduced into protein side chains, particularly those of lysine (B10760008), arginine, proline, and threonine residues. This modification can lead to loss of protein function, aggregation, and increased susceptibility to proteolysis.

Studies have shown that DHA is involved in Maillard-type chemistry that leads to protein crosslinking, a hallmark of AGE formation. The degradation products of DHA are particularly potent in this regard.

| Compound | Type | Reactivity |

|---|---|---|

| This compound (DHA) | Tricarbonyl (in unstable form) | Can initiate Maillard-type reactions leading to protein crosslinking. |

| Threose | Aldose sugar | Reacts faster than DHA in causing protein crosslinking. |

| Glyoxal | α-oxoaldehyde | A highly reactive dicarbonyl that reacts faster than DHA and is a known precursor to AGEs. nih.gov |

| Methylglyoxal | α-oxoaldehyde | A highly reactive dicarbonyl that reacts faster than DHA and is a key precursor to AGEs. nih.gov |

| Diacetyl | Diketone | Reacts faster than DHA in causing protein crosslinking. |

The main reaction involves the carbonyl groups of these degradation products attacking nucleophilic amine groups on protein lysine residues, leading to crosslinking and modification. This demonstrates a direct mechanistic link: under conditions of high oxidative stress where DHA accumulates and degrades, it can become a source of reactive carbonyls that contribute to macromolecular damage, a process fundamentally related to protein carbonylation.

Contribution to Lipid Peroxidation and Membrane Integrity Modulation

This compound (DHA) can significantly impact the structural and functional integrity of cellular membranes. Exposure of membranes to DHA has been demonstrated to result in a discernible loss of integrity. This disruption can manifest as a decrease in the initial transport rates of essential molecules like D-glucose and a concurrent loss of intravesicular volume in membrane vesicles.

Furthermore, the disruptive effects of DHA on membrane structure are evidenced by its ability to induce the release of intracellular components. For instance, erythrocytes incubated in an isotonic buffer containing this compound exhibit a loss of membrane integrity, as demonstrated by the release of hemoglobin. This suggests that DHA can compromise the barrier function of the plasma membrane. The activity of membrane-specific enzymes, such as leucine (B10760876) aminopeptidase (B13392206) in brush border membrane preparations, is increased following exposure to DHA, an effect comparable to that of detergents like Triton X-100, further indicating membrane perturbation.

Table 1: Effects of this compound on Cellular Membranes

| Membrane Type | Observed Effect | Consequence |

|---|---|---|

| Renal Brush Border Vesicles | Decreased initial transport rates of D-glucose | Impaired nutrient transport |

| Renal Brush Border Vesicles | Loss of intravesicular volume | Compromised compartmentalization |

| Erythrocyte Membranes | Release of hemoglobin | Loss of barrier function |

| Brush Border Membranes | Increased leucine aminopeptidase activity | Indication of membrane disruption |

This compound Interactions with Specific Biological Macromolecules

This compound is implicated in the non-enzymatic modification of proteins through a process known as glycation, which can lead to the formation of Advanced Glycation End-Products (AGEs). The chemical pathways that generate these glycating agents are believed to originate from DHA, which can either react directly with nucleophilic side chains of proteins or be rearranged into more reactive forms. nih.gov This process involves Maillard-type chemistry, where the carbonyl groups of DHA or its degradation products react with the amino groups of proteins, leading to covalent crosslinking. researchgate.net

The reaction of DHA with proteins has been shown to form several identified AGEs, contributing to the accumulation of these products in tissues. nih.gov This reactivity underscores a significant role for the oxidized form of vitamin C in protein modification, distinct from the antioxidant functions of its reduced form, ascorbic acid. ijournals.cn

Table 2: Advanced Glycation End-Products (AGEs) Associated with this compound

| AGE Name | Abbreviation | Implication | Source |

|---|---|---|---|

| Carboxymethyl-lysine | CML | A common AGE formed from DHA reaction with proteins. | nih.gov |

| Pentosidine | An AGE identified as a result of DHA reaction with proteins. | nih.gov | |

| Vesperlysine A | An AGE identified as a result of DHA reaction with proteins. | nih.gov |

While this compound may not directly form adducts with nucleic acids, its role in redox cycling with ascorbic acid is central to generating conditions that lead to oxidative DNA damage. The interplay between ascorbic acid, DHA, and transition metals like chromium can produce reactive oxygen species (ROS), which subsequently oxidize DNA bases. nih.gov Guanine (B1146940) is particularly susceptible to this oxidative attack. nih.govacs.org

The oxidation of guanine yields several mutagenic lesions. The most abundant form of this damage is 8-oxo-2'-deoxyguanosine (8-oxoG), which can mispair with adenine and lead to G-to-T transversion mutations. mdpi.com Further oxidation of 8-oxoG can produce other lesions, such as spiroiminodihydantoin (Sp). nih.govacs.org The presence of DHA, particularly under conditions of oxidative stress where its concentration relative to ascorbic acid increases, is associated with the cellular response to such DNA damage. Studies have shown that DHA can induce cell cycle arrest at the G2/M DNA damage checkpoint, providing a window for DNA repair before cell division proceeds. nih.gov

This compound has been shown to directly modulate the activity of specific enzymes, functioning as an inhibitor in key signaling pathways. This action is distinct from the role of its reduced counterpart, ascorbic acid, which often acts as an enzyme cofactor. Research has demonstrated that DHA directly inhibits the enzymatic activity of IκBα kinase β (IKKβ) and IKKα. nih.gov This inhibition prevents the phosphorylation of IκB proteins, a critical step in the activation of the NF-κB signaling pathway.

In addition to the IKK complex, DHA has been found to inhibit other kinases, such as p38 MAPK, although to a lesser extent. nih.gov Conversely, DHA also serves as a substrate for enzymes involved in its recycling. Dehydroascorbate reductase, for example, catalyzes the reduction of DHA back to ascorbic acid, a reaction that utilizes reduced glutathione as a co-substrate. mdpi.com This enzymatic action is crucial for maintaining the cellular pool of reduced ascorbate.

Table 3: Enzymes Directly Modulated by this compound

| Enzyme | Family | Effect of DHA | Pathway |

|---|---|---|---|

| IκBα kinase α | Kinase | Inhibition | NF-κB Signaling |

| IκBα kinase β | Kinase | Inhibition | NF-κB Signaling |

| p38 MAPK | Kinase | Inhibition | MAPK Signaling |

Redox Signaling Cascades Modulated by the Ascorbate/D-Dehydroascorbate Couple

The redox couple of ascorbic acid (AA) and this compound (DHA) plays a crucial role in modulating redox signaling cascades that influence the activation of transcription factors and subsequent gene expression. nih.gov This regulation occurs through at least two distinct mechanisms.

First, DHA can act as a direct signaling molecule. As an inhibitor of IκBα kinase β (IKKβ), DHA prevents the activation of the transcription factor NF-κB. nih.gov Under normal conditions, ascorbic acid quenches ROS that would otherwise activate NF-κB. During oxidative stress, AA is oxidized to DHA, which then directly inhibits the IKKβ enzyme, thus down-modulating the NF-κB inflammatory response. nih.gov

Second, the ratio of AA to DHA indirectly affects transcription factors whose regulators are dependent on ascorbate as a cofactor. A prime example is the Hypoxia-Inducible Factor-1α (HIF-1α). The stability and transcriptional activity of HIF-1α are controlled by Fe(II)- and 2-oxoglutarate-dependent dioxygenases, which require ascorbate to maintain the iron in its reduced, active state. A shift in the redox balance towards DHA could diminish the activity of these hydroxylases, leading to the stabilization of HIF-1α and the expression of hypoxia-related genes. The ascorbate/DHA couple has also been linked to the stabilization of the p53 tumor suppressor protein and the activation of AP-1, which stimulates DNA repair processes. mdpi.com

Impact on Protein Kinase and Phosphatase Activity

This compound (DHA), the oxidized form of ascorbic acid, has been identified as a modulator of cellular signaling pathways through its direct interaction with key enzymes, particularly protein kinases. This activity represents a distinct molecular action of vitamin C beyond its well-established role as an antioxidant. Research indicates that while ascorbic acid quenches reactive oxygen species (ROS) that can activate signaling cascades, its oxidation to DHA generates a molecule that can directly inhibit the activity of specific kinases. nih.gov

Inhibition of Protein Kinase Activity

The most well-documented effect of DHA on protein kinases is its inhibitory action on the IκB kinase (IKK) complex and p38 mitogen-activated protein kinase (MAPK). nih.govmdpi.com These interactions have significant downstream effects on inflammatory signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway. encyclopedia.pub

IκB Kinase (IKK) Complex: In vitro studies have demonstrated that DHA directly inhibits the enzymatic activity of both IKKα and IKKβ, the catalytic subunits of the IKK complex. nih.gov Ascorbic acid, in its reduced form, does not exert this inhibitory effect. The mechanism involves DHA binding to the IKKβ subunit, thereby interfering with its ability to phosphorylate substrates. nih.gov This inhibition is dose-dependent. Research has shown that approximately 100 μM of DHA is sufficient to inhibit 50% of IKKβ activity, with nearly complete inhibition observed at a concentration of 500 μM. nih.gov By inhibiting the IKK complex, DHA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately blocks the activation of NF-κB. mdpi.com

p38 Mitogen-Activated Protein Kinase (p38 MAPK): DHA also directly inhibits the activity of p38 MAPK, another key kinase in cellular stress and inflammatory responses. nih.govencyclopedia.pub However, the inhibitory effect on p38 MAPK appears to be less potent than on the IKK complex. Studies have shown that a concentration of 500 μM DHA, which almost completely abolishes IKK activity, only inhibits about 50% of p38 MAPK activity. nih.gov

Indirect Regulation of RIPK1: The inhibition of IKKα/β and p38 by DHA has further consequences for other signaling pathways, such as the regulation of necroptosis. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of this cell death pathway. mdpi.com Under normal physiological conditions, IKKα/β and p38 phosphorylate RIPK1, which maintains it in an inactive state. mdpi.comencyclopedia.pub By inhibiting IKKα/β and p38, DHA prevents this inhibitory phosphorylation, leading to the potential activation of RIPK1 and the induction of necroptosis. mdpi.com

Other Kinases: In addition to the IKK complex and p38 MAPK, DHA has been reported to inhibit the activity of hexokinase. nih.gov

The following table summarizes the research findings on the impact of this compound on the activity of various protein kinases.

| Protein Kinase | Effect of this compound | Effective Concentration / Research Finding | Downstream Consequence |

|---|---|---|---|

| IκB Kinase β (IKKβ) | Direct Inhibition | ~100 μM for 50% inhibition; ~500 μM for near-total inhibition. nih.gov | Blocks NF-κB activation. mdpi.com |

| IκB Kinase α (IKKα) | Direct Inhibition | Inhibited by DHA in vitro. nih.gov | Blocks NF-κB activation. mdpi.com |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Direct Inhibition | ~500 μM for 50% inhibition. nih.gov | Modulation of stress/inflammatory responses; indirect activation of RIPK1. mdpi.com |

| Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1) | Indirect Activation | Activation is a consequence of IKKα/β and p38 inhibition. mdpi.comencyclopedia.pub | Potential induction of necroptosis. mdpi.com |

| Hexokinase | Inhibition | Reported to be inhibited by DHA. nih.gov | Alteration of glucose metabolism. |

Impact on Protein Phosphatase Activity

While the interactions between this compound and various protein kinases have been the subject of targeted research, there is currently a lack of scientific literature detailing a direct impact on the activity of protein phosphatases. The primary focus of investigation into the molecular mechanisms of DHA has been on its role as a direct kinase inhibitor and its implications for redox-sensitive signaling pathways.

Advanced Analytical Methodologies for D Dehydroascorbic Acid Quantification and Characterization

Spectrophotometric and Fluorometric Assay Development for D-Dehydroascorbic Acid

The quantification of this compound (D-DHAA) is crucial for understanding its role in various biological and chemical systems. Spectrophotometric and fluorometric assays represent two primary methodologies for its determination, offering distinct advantages in terms of simplicity, speed, and sensitivity.

Colorimetric and Absorbance-Based Detection Principles

Colorimetric and absorbance-based methods for D-DHAA quantification are often predicated on indirect measurement. A common strategy involves the spectrophotometric measurement of L-ascorbic acid (AA) before and after the chemical or enzymatic reduction of D-DHAA to AA. The concentration of D-DHAA is then determined by the difference between the total AA concentration (after reduction) and the initial AA concentration.

One established method involves monitoring the kinetics of concentration-dependent absorbance changes of D-DHAA in phosphate-methanol-containing buffers. nih.gov This approach allows for the direct measurement of D-DHAA in samples like human plasma and mammalian cells, with a total analysis time of less than 10 minutes per sample. nih.govnih.gov The assay demonstrates linearity over a physiologically relevant range and shows good correlation with chromatographic methods. nih.gov Stabilization of ascorbic acid during the assay can be achieved by adding desferrioxamine. nih.gov

Another approach utilizes the reduction of D-DHAA by dithiothreitol (B142953) (DTT) followed by the measurement of total ascorbic acid via its absorbance at 243 nm in the presence of metaphosphoric acid. researchgate.net This method has been validated for kinetics measurements in simple matrices and has been assessed for linearity, detection limits, and accuracy. researchgate.net

| Parameter | Method 1: Kinetic Absorbance | Method 2: Reduction with DTT |

| Principle | Monitors kinetic absorbance changes of D-DHAA | Measures AA absorbance after D-DHAA reduction |

| Linear Range | 0-200 µmol/L nih.gov | 0-6.95 mM researchgate.net |

| Limit of Detection (LOD) | < 0.1 µmol/L nih.gov | 0.236 mM researchgate.net |

| Limit of Quantification (LOQ) | Not Specified | 0.467 mM researchgate.net |

| Recovery | Not Specified | 88-112% researchgate.net |

| Reproducibility (CV) | Not Specified | < 15% researchgate.net |

| Sample Types | Human plasma, lymphocytes, mammalian cells nih.gov | Simple buffer matrix researchgate.net |

| Analysis Time | < 10 minutes nih.gov | Not Specified |

Fluorometric Derivatization and Detection Techniques

Fluorometric methods offer enhanced sensitivity and specificity for D-DHAA detection, primarily through chemical derivatization. These techniques convert the non-fluorescent D-DHAA molecule into a highly fluorescent product that can be easily quantified.

A widely used derivatization agent is o-phenylenediamine (B120857) (OPDA) and its analogs, such as 4,5-dimethyl-o-phenylenediamine (DMPD). nih.govresearchgate.netnih.gov D-DHAA reacts with these reagents to form a stable, fluorescent quinoxaline (B1680401) derivative. nih.govnih.gov For instance, the reaction product of D-DHAA with DMPD exhibits strong fluorescence with an excitation maximum at 360 nm and an emission maximum at 440 nm. nih.gov The fluorescent derivatives can be extracted with solvents like isobutanol to improve specificity by removing interfering keto acids. nih.gov

This derivatization can be applied in simple plate-reader assays or as a post-column reaction in chromatographic systems. researchgate.netnih.gov In a plate-reader format, ascorbic acid is first oxidized to D-DHAA (using an agent like Tempol), which then reacts with OPDA. The rate of formation of the fluorescent product is monitored kinetically. nih.gov This allows for high-throughput analysis, with the capability of analyzing 96 samples in under 10 minutes. nih.gov

| Parameter | Method: Derivatization with DMPD |

| Principle | Reaction of D-DHAA with DMPD to form a fluorescent derivative. nih.govresearchgate.net |

| Derivatizing Agent | 4,5-dimethyl-o-phenylenediamine (DMPD). nih.govresearchgate.net |

| Excitation Wavelength | 365 nm researchgate.net |

| Emission Wavelength | 440 nm researchgate.net |

| Limit of Detection (LOD) | 4 ng researchgate.net |

| Between-day CV (for AA) | 7-9% researchgate.net |

| Sample Types | Plasma, urine, natural products. nih.govresearchgate.net |

| Key Feature | High sensitivity and specificity; can be coupled with HPLC. nih.govresearchgate.net |

Chromatographic Separation and Detection Techniques for this compound

High-performance liquid chromatography (HPLC) provides superior selectivity and sensitivity for the analysis of D-DHAA compared to spectrophotometric methods. utm.mx It allows for the separation of D-DHAA from ascorbic acid and other potentially interfering compounds in complex biological matrices. Various detection techniques can be coupled with HPLC for the accurate quantification of D-DHAA.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

The determination of D-DHAA by HPLC often relies on either indirect measurement after reduction or direct measurement following derivatization, depending on the detector used. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Electrochemical detection is a highly sensitive technique for quantifying electroactive compounds. Since D-DHAA is not electrochemically active, its determination with HPLC-ECD is typically performed indirectly. nih.govresearchgate.net The standard procedure involves two separate chromatographic runs for each sample.

First, the native ascorbic acid concentration is measured. Subsequently, the D-DHAA in the sample is reduced to ascorbic acid using a reducing agent such as 2,3-dimercapto-1-propanol or tris[2-carboxyethyl]phosphine (TCEP). nih.govnih.gov A second analysis is then performed to measure the total ascorbic acid concentration. The D-DHAA content is calculated as the difference between the total and the native ascorbic acid measurements. nih.govresearchgate.net

This method is noted for its high sensitivity, with the ability to detect as little as 1 picomole of D-DHAA per injection. nih.gov The use of TCEP as a reducing agent has been shown to be more efficient at low pH and provides longer sample stability compared to dithiothreitol (DTT). nih.gov

| Parameter | HPLC-ECD Method |

| Principle | Indirect measurement. D-DHAA is reduced to AA, and the difference between total and native AA is calculated. nih.govresearchgate.net |

| Reducing Agent | 2,3-dimercapto-1-propanol nih.gov, Tris[2-carboxyethyl]phosphine (TCEP) nih.gov |

| Limit of Detection (LOD) | ≤ 1 pmol per injection nih.gov |

| Linear Range | 0.1 to 20 µg/mL (for AA) nih.gov |

| Precision (Intra-day RSD) | < 1.5% nih.gov |

| Precision (Inter-day RSD) | < 3.5% nih.gov |

| Run Time | 4 minutes per sample nih.gov |

| Key Advantage | High sensitivity and reproducibility. nih.govnih.gov |

UV detection is a common and robust detection method for HPLC. However, since D-DHAA lacks a strong chromophore, direct UV detection is challenging. Therefore, analysis typically proceeds via two main strategies: indirect measurement after reduction or direct measurement after derivatization.

The indirect method is similar to that used with ECD, where D-DHAA is reduced to ascorbic acid, which can be detected by UV absorbance around 244-265 nm. utm.mxresearchgate.net The D-DHAA concentration is calculated by subtracting the initial ascorbic acid concentration from the total. researchgate.net

For direct measurement, pre-column derivatization of D-DHAA is employed to attach a UV-active label. utm.mxresearchgate.net A common derivatizing agent is 1,2-phenylenediamine, which reacts with D-DHAA to form a derivative that can be detected at a different wavelength (e.g., 348 nm) from ascorbic acid (e.g., 248 nm). researchgate.net This allows for the simultaneous determination of both ascorbic acid and the D-DHAA derivative in a single chromatographic run. researchgate.net Post-column derivatization methods have also been developed. acs.org

| Parameter | Indirect HPLC-UV | Direct HPLC-UV (with Derivatization) |

| Principle | D-DHAA reduced to AA; concentration by subtraction. researchgate.net | Pre-column derivatization of D-DHAA for UV detection. researchgate.net |

| Reducing Agent | Dithiothreitol (DTT) researchgate.net | N/A |

| Derivatizing Agent | N/A | 1,2-phenylenediamine researchgate.net |

| Detection Wavelength | 254 nm and 265 nm (for AA) researchgate.net | 248 nm (for AA), 348 nm (for DHAA derivative) researchgate.net |

| Linear Range | 1-100 µg/mL (for AA) researchgate.net | 10–200 μg/mL (for DHAA) rsc.org |

| Column Type | Symmetry C18 researchgate.net | Primesep SB rsc.org |

| Precision (Intra/Inter-day) | < ±15% researchgate.net | Accuracy: 93.3–99.4% rsc.org |

| Key Feature | Robust and widely used. | Allows for simultaneous direct measurement of AA and DHAA. researchgate.netrsc.org |

Mass Spectrometry (MS) Detection for High Specificity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) in the form of tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard for the highly specific and sensitive quantification of this compound. This technique allows for the direct and simultaneous measurement of both ascorbic acid (AA) and dehydroascorbic acid (DHA), circumventing the need for derivatization or chemical reduction steps that can introduce inaccuracies. nih.govmdpi.com

The high specificity of MS detection is achieved through methods like Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM). In this approach, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process filters out background noise and interferences from complex sample matrices, ensuring that the detected signal is unique to D-DHA.

For instance, in negative ion electrospray ionization (ESI) mode, D-DHA can be monitored using specific precursor-to-product ion transitions. Research has identified optimal MRM transitions for D-DHA, enhancing the method's selectivity and sensitivity. researchgate.net A novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS-MS) method has been developed that can directly and independently quantify both AA and DHA in human plasma with lower limits of quantification reaching as low as 16 nM. nih.govnih.gov This direct measurement capability represents a significant advancement over older methods that relied on indirect calculation. nih.gov The use of isotopically labeled internal standards for both AA and DHA further ensures the precision and accuracy of the quantification. nih.govresearchgate.net

The table below summarizes key parameters from a representative UHPLC-QqQ-MS/MS method for D-DHA analysis. mdpi.com

| Parameter | Value |

| Ionization Mode | Negative ESI |

| Precursor Ion (m/z) | 173 |

| Product Ion 1 (m/z) | 143 |

| Product Ion 2 (m/z) | 71 |

| Limit of Detection (LOD) | 11 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL |

This interactive table provides optimized mass spectrometry parameters for the quantification of Dehydroascorbic Acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility and thermal lability of D-DHA, direct analysis is not feasible. Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert D-DHA into a more volatile and thermally stable compound. nih.govnih.gov

A common derivatization strategy involves silylation, where active hydrogen atoms in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. youtube.com For example, tert-butyldimethylsilyl derivatives of both ascorbic acid and dehydroascorbic acid have been successfully characterized by GC-MS. nih.gov This process increases the volatility of the analytes, allowing them to be separated on a GC column before being detected by the mass spectrometer. youtube.com To prevent the formation of multiple derivative products from tautomerization, a methoximation step is often performed prior to silylation to stabilize the keto groups. youtube.com

Isotope dilution assays using stable isotope-labeled standards, such as [¹³C₆]dehydroascorbate, can be employed in GC-MS analysis to achieve accurate quantification. nih.gov This approach allows researchers to monitor the conversion of ascorbic acid to dehydroascorbic acid in various solutions and biological samples like human blood plasma. nih.gov GC-MS provides excellent separation and definitive identification based on the unique mass spectra of the derivatized compounds, making it a satisfactory method for determining D-DHA content. nih.govnih.gov

Capillary Electrophoresis (CE) for this compound Separation

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged molecules and can be effectively applied to the analysis of this compound and its related compounds. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the separation of acidic compounds like ascorbic acid and its isomers, Capillary Zone Electrophoresis (CZE) is frequently used. nih.govnih.gov The separation is highly dependent on the composition and pH of the background electrolyte (buffer). By optimizing parameters such as buffer concentration, pH, and applied voltage, baseline separation of structurally similar compounds can be achieved. For example, increasing the pH of a borate (B1201080) buffer has been shown to increase the migration times and improve the resolution between L-ascorbic acid and D-isoascorbic acid. nih.gov Similarly, adjusting the buffer concentration and adding organic modifiers like methanol (B129727) can further enhance separation efficiency. nih.gov

While D-DHA itself is neutral, its analysis by CE can be accomplished using Micellar Electrokinetic Capillary Chromatography (MECC), where charged micelles are added to the buffer to act as a pseudostationary phase, enabling the separation of neutral analytes. chromatographyonline.com Although D-DHA is unstable, especially in alkaline conditions often used in CE, the rapid analysis times, typically within minutes, help to minimize its degradation during the separation process. nih.govnii.ac.jp

Challenges and Innovations in this compound Measurement in Complex Biological Samples

The accurate measurement of this compound in complex biological samples such as plasma and tissue homogenates presents significant analytical challenges. nih.gov The primary difficulty stems from the compound's inherent chemical instability and its low endogenous concentrations relative to ascorbic acid. researchgate.net

A major historical challenge has been the reliance on indirect measurement techniques. The most common of these is the "subtraction method," where total ascorbic acid is measured after the chemical reduction of all D-DHA present in the sample. The D-DHA concentration is then calculated by subtracting the initially measured ascorbic acid concentration from the total. nih.gov This method's accuracy is compromised by its dependency on the quantitative reduction of D-DHA and the precision of two separate measurements, leading to the propagation of errors and potentially imprecise results. nih.govbohrium.com

Recent innovations have focused on overcoming these limitations by developing methods for the direct and simultaneous quantification of both ascorbic acid and D-DHA. The most significant breakthrough has been the application of Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS-MS). nih.govnih.govresearchgate.net

Key innovations of this approach include:

Direct Detection: It eliminates the need for reduction or derivatization steps, measuring the native D-DHA molecule. nih.gov

High Sensitivity and Specificity: The use of MS/MS provides exceptional sensitivity, with lower limits of quantification in the nanomolar range (e.g., 16 nM), and high specificity, minimizing interference from the complex biological matrix. nih.gov

Speed and Stability: The rapid analysis time helps to minimize the degradation of the labile D-DHA molecule during the analytical process. researchgate.net

Improved Accuracy: The use of co-administered stable isotope-labeled internal standards for both D-DHA and ascorbic acid ensures high precision and accuracy. nih.gov

These advancements represent a pioneering approach to reliably measure the true concentrations of the ascorbic acid/dehydroascorbic acid redox couple in biological systems, which is crucial for advancing research in physiology and pathophysiology. nih.govnih.gov

In Vivo Imaging Techniques for this compound Dynamics

Studying the real-time dynamics of this compound in a living organism (in vivo) has been made possible through groundbreaking advances in molecular imaging. The key technique in this domain is hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS). nih.gov This non-invasive method allows for the visualization of both the location and metabolic conversion of D-DHA, providing unprecedented insights into cellular redox status. acs.orgnih.gov

The technique relies on a process called Dynamic Nuclear Polarization (DNP), which enhances the ¹³C MRS signal of a labeled substrate by over 10,000-fold. nih.gov In this application, [1-¹³C]-labeled this compound is hyperpolarized and then administered intravenously. nih.gov The strong signal from the hyperpolarized probe allows its uptake and subsequent metabolic fate to be tracked in real-time within the body. acs.org

A primary application of this technique is to monitor the intracellular reduction of [1-¹³C]-DHA to [1-¹³C]-ascorbic acid. nih.gov This conversion is a key indicator of a cell's reducing capacity, largely driven by antioxidants like glutathione (B108866). By observing the rate and location of this conversion, researchers can create metabolic maps of redox activity. pnas.org Studies in murine models have successfully used hyperpolarized [1-¹³C]-DHA to image redox status in various organs, including the liver, kidneys, and brain, as well as in tumors. nih.govpnas.org The rapid conversion of D-DHA to ascorbic acid observed in tumors, for example, highlights their ability to maintain a reduced intracellular environment. acs.orgnih.gov

The table below summarizes typical parameters associated with hyperpolarized ¹³C imaging of D-DHA.

| Parameter | Description | Typical Value/Range |

| Probe | The ¹³C-labeled molecule | [1-¹³C]-Dehydroascorbic acid |

| Polarization (at pH 7.0) | The level of signal enhancement achieved | 8.2 ± 1.1% |

| Spin-Lattice Relaxation (T₁) | The time constant for the decay of the hyperpolarized signal | 20.5 ± 0.9 s (at 9.4 T) |

| Imaging Modality | The technology used for detection | ¹³C Magnetic Resonance Spectroscopy (MRS) |

| Observed Conversion | The metabolic reaction being monitored | [1-¹³C]-DHA → [1-¹³C]-Ascorbic Acid |

This interactive table outlines the key components and characteristics of in vivo imaging of this compound dynamics using hyperpolarized ¹³C MRS.

This technology demonstrates that hyperpolarized ¹³C-labeled D-DHA can serve as a non-invasive biomarker of redox status in vivo, with significant potential for clinical translation in studying diseases associated with oxidative stress, such as cancer. nih.govnih.gov

D Dehydroascorbic Acid in Diverse Biological Systems and Physiological Contexts Excluding Human Clinical Data

D-Dehydroascorbic Acid Metabolism and Function in Plant Physiology

Dehydroascorbic acid (DHA), the oxidized form of ascorbic acid (AsA), plays a critical role in the intricate network of plant metabolism and physiology. The balance between AsA and DHA, maintained by dehydroascorbate reductase (DHAR), is crucial for various cellular processes, from photosynthesis to stress responses and development.

Ascorbic acid is a key antioxidant that supports photosynthesis by detoxifying reactive oxygen species (ROS) and maintaining electron flow through photosystems I and II (PSI and PSII) nih.gov. The regeneration of AsA from DHA by DHAR is vital for sustaining photosynthetic function nih.gov. Suppression of DHAR expression leads to a reduction in chlorophyll (B73375) a, a lower amount of the large subunit of Rubisco (RbcL), and a decreased rate of CO2 assimilation, ultimately impairing photosynthetic activity nih.gov.

In the process of photosynthesis, ascorbic acid can act as an electron donor to components of the photosynthetic electron transport chain. msu.ruresearchgate.net The semi-oxidized form, monodehydroascorbate (MDHA), can be further oxidized to dehydroascorbic acid while transferring a hydrogen atom to an acceptor molecule like oxygen msu.ruresearchgate.net. The recycling of DHA back to AsA is essential for maintaining the pool of ascorbate (B8700270) needed for these protective functions. This recycling can occur through the action of DHAR, which utilizes reduced glutathione (B108866), or through direct reduction by components of the photosynthetic electron transport chain, a process that can compete with NADPH formation msu.ru.

The following table summarizes the impact of DHAR expression on key photosynthetic parameters:

The ascorbic acithis compound (AsA-DHA) cycle is fundamental to a plant's ability to withstand both abiotic and biotic stresses nih.gov. The ratio of AsA to DHA acts as a sensor for environmental cues, modulating gene expression and protein levels to enhance stress tolerance nih.gov.

Abiotic Stress: Plants with altered endogenous AsA levels have demonstrated the significant role of ascorbate in tolerating various abiotic stresses such as salinity, drought, extreme temperatures, and high light intensity nih.gov. The antioxidant properties of AsA, regenerated from DHA, are crucial for detoxifying ROS generated under these stressful conditions frontiersin.orgresearchgate.net.

Biotic Stress: Recent studies have shown that the oxidized form, DHA, can activate induced resistance (IR) in plants against pathogens. For instance, the exogenous application of DHA on rice has been found to trigger resistance against the root-knot nematode Meloidogyne graminicola nih.gov. This induced resistance is associated with early and rapid transcriptional responses in the plant nih.gov. The signaling pathways of phytohormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) are central to plant immunity and can be influenced by the plant's redox state, which is linked to the AsA/DHA ratio nih.gov.

Senescence, the final stage of plant development, is a highly regulated process involving the degradation of macromolecules and nutrient remobilization oup.com. The level of ascorbic acid has been suggested to be an important factor in regulating developmental senescence oup.com. Plant hormones such as abscisic acid (ABA), salicylic acid (SA), jasmonic acid (JA), and ethylene are known to promote senescence, and AsA can act as a cofactor in the biosynthesis of some of these hormones oup.com. Therefore, the dynamics of the AsA/DHA pool can affect phytohormone-mediated signaling processes during the transition from vegetative to reproductive phases and ultimately, senescence oup.com. A lower level of DHAR activity can lead to an accelerated onset of senescence, suggesting that the AsA recycling function of DHAR protects against ROS-mediated damage that contributes to aging nih.gov.

This compound in Microbial Metabolism and Adaptation to Environmental Stress

In various biological systems, including microbes, the ascorbate-glutathione (AsA-GSH) cycle is a key system for scavenging reactive oxygen species (ROS) under environmental stress researchgate.net. Ascorbate is a primary cellular antioxidant, and its transport and the metabolic mechanisms for recycling dehydroascorbic acid (DHA) are altered by oxidative stress researchgate.net. While specific details on this compound's role in microbial metabolism are not as extensively documented as in plants, the fundamental principles of its role in oxidative stress response are conserved. The ability of microbes to transport and reduce DHA back to ascorbic acid (AsA) is crucial for maintaining their antioxidant capacity and adapting to stressful environments where ROS are prevalent.

Mechanistic Studies of this compound in Animal Models of Cellular Stress and Dysfunction (Focus on Molecular and Cellular Mechanisms)

In animal cells, dehydroascorbic acid (DHA) plays a significant role in regenerating ascorbic acid (AsA), a vital antioxidant and enzyme cofactor. The utilization of AsA leads to its oxidation to DHA in the extracellular fluid and within cells nih.gov. Pathological conditions such as oxidative stress can alter the transport and metabolic pathways responsible for recycling DHA back to AsA nih.gov.

In vitro cellular models have been instrumental in elucidating the mechanisms of DHA transport and its subsequent intracellular reduction.

Transport Mechanisms: Vitamin C can enter cells in both its reduced form (AsA) and oxidized form (DHA). DHA is transported into cells via glucose transporters (GLUTs) nih.gov. This uptake is followed by a rapid intracellular reduction back to AsA by various enzymatic and non-enzymatic systems nih.gov.

Cellular Models and Findings: Studies using U937 cells, a human monocytic cell line, have provided insights into the subcellular compartmentalization of vitamin C. When these cells are exposed to DHA, it is taken up and quickly reduced to AsA. However, this intracellularly generated AsA does not significantly accumulate in the mitochondria, in contrast to AsA taken up directly nih.gov. This suggests that low intracellular concentrations of DHA, while being efficiently reduced to AsA, may also inhibit the mitochondrial transport of AsA nih.gov. This inhibitory effect is reversible upon the removal of DHA nih.gov.

The following table summarizes key findings from in vitro studies on DHA pathways:

Ex Vivo Tissue and Organ Perfusion Studies of this compound Homeostasis